molecular formula C16H18N2O4 B2972930 4-methoxy-N-(2-methoxybenzyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2034618-64-7

4-methoxy-N-(2-methoxybenzyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B2972930
CAS RN: 2034618-64-7
M. Wt: 302.33
InChI Key: LCJMMRHZXXHWHW-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-methoxybenzyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MRS1477 and is a pyridine derivative.

Scientific Research Applications

Oxidative Debenzylation

A study explored the use of 4-methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids. 4-Methoxy-α-methylbenzyl esters, derived from the coupling of this alcohol with corresponding acids, were successfully hydrolyzed using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), showcasing compatibility with several functional groups that are sensitive to reductive debenzylation reactions (Yoo et al., 1990).

Carboxamide Protecting Group Development

Another study reported the development of a new carboxamide protecting group, 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB), which can be removed using mild basic desilylation methods or under strongly acidic or oxidative conditions. This group's application to simple carboxamide groups and more complex, acid-sensitive adenosine derivatives containing a cyclophane scaffold was demonstrated, indicating its versatility in synthetic organic chemistry (Muranaka et al., 2011).

Heterocyclic Derivative Syntheses

Research on the catalytic oxidative carbonylation of 4-yn-1-ones and other substrates to yield various heterocyclic derivatives, including dihydropyridinone and tetrahydropyridinedione derivatives, highlights the compound's relevance in synthesizing complex organic molecules. This process, conducted in methanol or MeCN/MeOH mixtures, emphasizes the compound's role in facilitating diverse organic syntheses (Bacchi et al., 2005).

Amidine Protection for Solution Phase Library Synthesis

The compound has also been implicated in the protection of amidinonaphthol using 4-methoxybenzyl-4-nitrophenylcarbonate, showcasing its utility in the multiparallel solution phase synthesis of substituted benzamidines. This application underlines the compound's importance in facilitating the synthesis of complex libraries of organic compounds, which could have implications in drug discovery and development (Bailey et al., 1999).

properties

IUPAC Name

4-methoxy-N-[(2-methoxyphenyl)methyl]-1-methyl-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-18-10-12(14(22-3)8-15(18)19)16(20)17-9-11-6-4-5-7-13(11)21-2/h4-8,10H,9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJMMRHZXXHWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(2-methoxybenzyl)-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

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